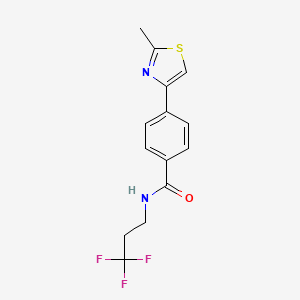

4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)10-2-4-11(5-3-10)13(20)18-7-6-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHPYKNJXNVSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Benzamide Group: The benzamide moiety can be introduced through an amide coupling reaction. This can be achieved by reacting the thiazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be attached via nucleophilic substitution reactions, where a suitable trifluoropropyl halide reacts with the amine group of the benzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole ring and trifluoropropyl group are known to impart biological activity, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The trifluoropropyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Analogues and Their Pharmacological Profiles

The table below compares Compound 4 with EthR inhibitors sharing structural or functional similarities:

| Compound ID | Structure Modifications | IC50 (µM) | EC50 (µM) | LE | Solubility | Design Approach |

|---|---|---|---|---|---|---|

| BDM41906 (3) | Benzamide-thiazole core with optimized substituents | 0.50 | 0.10 | 0.43 | Moderate | Structure-based drug design |

| Compound 4 | 2-Methylthiazole, 3,3,3-trifluoropropyl chain | 0.40 | 0.08 | 0.47 | High | Fragment-based (SPR + SAR) |

| Compound 5* | Propylsulfonamidomethyl-thiazole substitution | 0.35 | 0.06 | 0.49 | Moderate | Fragment merging/linking |

| Compound 6† | Phenylsulfonamido-propynyl substitution | 0.45 | 0.12 | 0.41 | Low | Hybrid scaffold design |

*Compound 5: 4-(2-(Propylsulfonamidomethyl)thiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide .

†Compound 6: 4-(3-(Phenylsulfonamido)prop-1-ynyl)-N-(3,3,3-trifluoropropyl)benzamide .

Key Observations:

Activity Enhancement via Sulfonamide Substitutions :

- Compound 5, featuring a propylsulfonamidomethyl group, shows superior IC50 (0.35 µM) and LE (0.49) compared to Compound 3. This modification enhances hydrophobic interactions with EthR's binding pocket .

- In contrast, Compound 6’s phenylsulfonamido-propynyl group reduces solubility, likely due to increased lipophilicity, offsetting its moderate activity .

Impact of Ligand Efficiency (LE) :

- Compound 4’s high LE (0.47) reflects efficient binding per atom, a hallmark of FBDD. This metric surpasses BDM41906 (LE=0.43), underscoring the success of fragment optimization .

Role of the Trifluoropropyl Chain: The 3,3,3-trifluoropropyl group in Compound 4 improves metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., BDM31343) .

Core Scaffold Variations:

- BDM41906 (3) : Retains the benzamide-thiazole core but lacks the trifluoropropyl chain, resulting in reduced solubility and target engagement .

- Triazole Derivatives (Compounds 7–15) : Synthesized via Friedel-Crafts and cyclization reactions (), these compounds replace the thiazole with a 1,2,4-triazole ring. While their EthR inhibition data are unavailable, their IR spectra confirm tautomeric stability (thione form), which may influence binding kinetics .

Fragment-Based Design Strategies:

Biological Activity

4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

- CAS Number : 73504380

- Molecular Formula : C14H13F3N2OS

- Molecular Weight : 304.33 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in this compound may contribute to its effectiveness against various bacterial strains. In vitro studies have demonstrated that derivatives of thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study on related compounds showed that they could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The specific impact of this compound on cancer cell lines remains to be fully elucidated but is expected to be significant given its structural similarities to known anticancer agents.

The proposed mechanisms by which thiazole-containing compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Thiazoles may act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase oxidative stress within cells, leading to apoptosis in cancerous tissues.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.